Bicyclo[4.2.1]nona-2,4-dien-9-ol
Description
Historical Context and Significance in Bridged-Ring Systems
The study of bridged bicyclic systems, such as the bicyclo[4.2.1]nonane framework, gained momentum as chemists sought to understand the structure, stability, and reactivity of non-planar cyclic molecules. core.ac.uk While early research focused on more common systems like bicyclo[2.2.1]heptane and bicyclo[3.2.2]nonane, the bicyclo[4.2.1]nonane system presented unique synthetic challenges and stereochemical questions. core.ac.ukgla.ac.uk
The significance of the bicyclo[4.2.1]nonane skeleton is underscored by its presence in various natural products with notable biological activities. mdpi.com This has made the development of synthetic routes to this framework a key objective in organic chemistry. mdpi.comrsc.org Early synthetic work often involved multi-step sequences, such as the synthesis of the related ketone, bicyclo[4.2.1]nona-2,4,7-trien-9-one, which was reported in 1972. acs.org This ketone serves as a crucial precursor for producing derivatives like bicyclo[4.2.1]nona-2,4-dien-9-ol through selective hydrogenation and subsequent reactions. tue.nl
Furthermore, the rigid yet strained nature of bridged systems like this compound makes them excellent substrates for studying reaction mechanisms, including rearrangements, solvolysis reactions, and photochemical transformations. researchgate.netdocumentsdelivered.comoup.com The defined spatial arrangement of functional groups allows for detailed investigation of through-space and through-bond electronic interactions, contributing to a deeper understanding of chemical reactivity. tue.nlnist.gov The development of efficient synthetic methods for these bridged systems remains a focus, as they are considered advantageous for their potential pharmacological activity and selective binding to biological targets. nih.gov
Nomenclature and Stereoisomerism of this compound
The systematic name this compound is determined by the IUPAC nomenclature rules for bicyclic compounds. qmul.ac.ukqmul.ac.uk The name precisely describes the molecule's structure, from its carbon framework to the placement of functional groups.
The naming convention for bridged bicyclic systems begins by identifying the two "bridgehead" atoms—the carbons that are part of all three rings. masterorganicchemistry.com The number of atoms in each of the three paths, or "bridges," connecting these bridgeheads is then counted.
IUPAC Name Breakdown
| Component | Meaning |
|---|---|
| bicyclo | Indicates a bicyclic compound with two bridgehead carbons. |
| [4.2.1] | Specifies the lengths of the three bridges connecting the bridgeheads, in descending order: a four-carbon bridge, a two-carbon bridge, and a one-carbon bridge. masterorganicchemistry.com |
| nona | Denotes a total of nine carbon atoms in the bicyclic framework (4+2+1 in the bridges + 2 bridgeheads). nih.gov |
| 2,4-dien | Indicates the presence of two double bonds (diene) originating at carbon atoms 2 and 4. The numbering starts from one bridgehead and proceeds along the longest bridge first. |
| 9-ol | Specifies a hydroxyl (-OH) group located at carbon atom 9, which is the single-carbon bridge. nih.gov |
A key feature of this compound is its stereoisomerism. The hydroxyl group at the C-9 position can be oriented in two different ways relative to the dienyl portion of the molecule, leading to syn and anti isomers. nih.gov
syn-Bicyclo[4.2.1]nona-2,4-dien-9-ol : The hydroxyl group is on the same side of the molecule as the butadiene (four-carbon) bridge.
anti-Bicyclo[4.2.1]nona-2,4-dien-9-ol : The hydroxyl group is on the opposite side of the molecule from the butadiene bridge.
These isomers are distinct compounds with different physical and chemical properties. For instance, synthetic procedures can be selective; the Grignard reaction used to prepare this alcohol from the corresponding ketone exclusively yields the syn (also referred to as endo) epimer. tue.nl
Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₂O nih.gov |
| Molar Mass | 136.19 g/mol nih.gov |
| CAS Number | 64725-61-7 (syn) nist.gov |
| 64725-60-6 (anti) nih.gov |
Overview of Advanced Research Trajectories in this compound Chemistry
Modern research involving the bicyclo[4.2.1]nonane framework, including derivatives of this compound, is multifaceted and expanding. Key areas of investigation include the development of novel synthetic methodologies, exploration of biological activity, and application in mechanistic studies.
A significant research trajectory is the creation of efficient and selective synthetic routes to functionalized bicyclo[4.2.1]nonane derivatives. mdpi.com Recent advancements include the use of transition metal catalysis, such as cobalt-catalyzed [6π + 2π] cycloaddition reactions. mdpi.comnih.gov These methods allow for the construction of the bicyclic skeleton with various functional groups in high yields, opening access to a wide range of previously inaccessible compounds. mdpi.comresearchgate.net
The biological potential of these molecules is another major focus. Inspired by the existence of the bicyclo[4.2.1]nonane core in bioactive natural products, newly synthesized derivatives are often screened for therapeutic properties. mdpi.com For example, some substituted bicyclo[4.2.1]nona-2,4,7-trienes have demonstrated cytotoxic activity against various tumor cell lines, highlighting their potential as anticancer agents. mdpi.comnih.gov
Furthermore, the unique electronic and steric properties of the bicyclo[4.2.1]nonane system continue to make it a valuable platform for fundamental chemical research. Studies on the solvolysis of related bicyclic systems provide insight into the formation and behavior of classical and nonclassical carbocation intermediates. researchgate.net Investigations into the rearrangement reactions of cations, anions, and carbenes within this framework contribute to a broader understanding of reaction mechanisms in strained polycyclic systems. documentsdelivered.com The use of these compounds as precursors for more complex molecules through reactions like ring rearrangement metathesis also represents an active area of research. researchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
64725-61-7 |
|---|---|
Molecular Formula |
C9H12O |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
bicyclo[4.2.1]nona-2,4-dien-9-ol |
InChI |
InChI=1S/C9H12O/c10-9-7-3-1-2-4-8(9)6-5-7/h1-4,7-10H,5-6H2 |
InChI Key |
LSLWFYJHUWPVQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C=CC=CC1C2O |
Origin of Product |
United States |
Synthetic Methodologies for Bicyclo 4.2.1 Nona 2,4 Dien 9 Ol and Its Analogues
Total Synthesis Approaches to the Bicyclo[4.2.1]nonane Skeleton
Total synthesis provides a versatile platform for constructing the bicyclo[4.2.1]nonane core from simpler, acyclic precursors. These methods offer control over the stereochemistry and functionality of the final product.
Intramolecular cyclization reactions are a powerful tool for forming the bicyclic framework of the bicyclo[4.2.1]nonane system. One notable example is the 7-exo-dig cyclization catalyzed by a gold(I) complex, which has been successfully employed in the asymmetric construction of the bicyclo[4.2.1]nonane core of vibsatin A. lookchem.com This strategy involves the enantioselective installation of a single stereocenter that directs the stereochemistry of subsequent transformations. lookchem.com Another approach involves the intramolecular cyclization of iminium salts, which has been utilized in the synthesis of anatoxin-a, a potent neurotoxin containing the 9-azabicyclo[4.2.1]nonane skeleton. mdpi.comscispace.com
The modification of pre-existing bicyclic systems offers an alternative route to the bicyclo[4.2.1]nonane skeleton. For instance, a formal three-carbon ring expansion of cyclopentanones has been developed, which involves the chemo-, regio-, and stereoselective α,γ-difunctionalization of β-ketoesters followed by ring-closing metathesis to form functionalized bicyclo[4.2.1]nonanes. nih.gov These intermediates can then be selectively cleaved at the one-carbon-atom bridge to yield cyclooctanes. nih.gov Additionally, appropriately modified bicyclo[3.3.1]nonane units can serve as precursors for accessing more complex bicyclo[4.2.1]nonane structures. rsc.orgnih.gov
A direct and efficient method for the synthesis of Bicyclo[4.2.1]nona-2,4-dien-9-ol involves the reduction of the corresponding ketone, Bicyclo[4.2.1]nona-2,4-dien-9-one. This transformation can be achieved using various hydride reducing agents, such as lithium aluminum hydride, to yield the desired alcohol. tue.nl The stereochemistry of the resulting alcohol (syn- or anti-) can be influenced by the choice of reducing agent and reaction conditions. nist.govnih.gov
Catalytic Cycloaddition Reactions in Bicyclo[4.2.1]nonane Skeleton Construction
Catalytic cycloaddition reactions have emerged as a highly efficient and atom-economical method for constructing the bicyclo[4.2.1]nonane framework. These reactions often utilize transition metal catalysts to facilitate the formation of the bicyclic system from simple and readily available starting materials.
Transition metal-catalyzed [6π+2π] cycloadditions have proven to be a particularly powerful strategy for the synthesis of bicyclo[4.2.1]nonane derivatives. nih.gov These reactions typically involve the cycloaddition of a 1,3,5-cycloheptatriene derivative (the 6π component) with an alkyne or allene (B1206475) (the 2π component). nih.govacs.org Various transition metals, including titanium and cobalt, have been shown to effectively catalyze this transformation. nih.gov
Cobalt(I)-catalyzed [6π+2π] cycloadditions have been extensively studied for the synthesis of a wide range of functionally substituted bicyclo[4.2.1]nona-2,4-dienes and bicyclo[4.2.1]nona-2,4,7-trienes. nih.govacs.org A commonly used catalytic system is the three-component system of Co(acac)₂(dppe)/Zn/ZnI₂. nih.govnih.govmdpi.comacs.orgacs.orgresearchgate.net This system has been successfully applied to the cycloaddition of various substituted 1,3,5-cycloheptatrienes with a diverse array of alkynes and allenes, including those bearing functional groups such as nitriles, esters, and hydroxyl groups. nih.govmdpi.comresearchgate.net
The choice of ligand on the cobalt catalyst can have a significant impact on the efficiency and selectivity of the cycloaddition reaction. The bidentate phosphine (B1218219) ligand, 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), is frequently employed in these catalytic systems. nih.govnih.govmdpi.comacs.orgacs.orgresearchgate.net The reaction conditions, such as temperature and solvent, also play a crucial role in determining the yield and stereoselectivity of the products. For example, these reactions are often carried out in 1,2-dichloroethane (B1671644) (DCE) at 60°C. nih.govnih.govacs.orgacs.org
The scope of this cobalt-catalyzed cycloaddition has been expanded to include the synthesis of novel 9-azabicyclo[4.2.1]nonadienes and trienes through the reaction of N-carbocholesteroxyazepine with terminal 1,2-dienes and symmetric 1,3-diynes. nih.govacs.org This methodology has also been successfully applied to the cycloaddition of 2-tropylcyclohexanone with allenes and alkynes, affording previously unknown functionally substituted bicyclo[4.2.1]nona-2,4-dienes and bicyclo[4.2.1]nona-2,4,7-trienes in high yields. nih.govacs.org
Data Tables
Table 1: Cobalt(I)-Catalyzed [6π+2π] Cycloaddition of 2-Tropylcyclohexanone with Allenes nih.govacs.org
| Entry | Allene | Product | Yield (%) |
| 1 | Hexylallene | (E)-2-(7-Hexylidenebicyclo[4.2.1]nona-2,4-dien-9-yl)cyclohexan-1-one | 79-88 |
| 2 | Cyclohexylallene | (E)-2-(7-(Cyclohexylmethylene)bicyclo[4.2.1]nona-2,4-dien-9-yl)cyclohexan-1-one | 79-88 |
| 3 | Phenylallene | (E)-2-(7-Benzylidenebicyclo[4.2.1]nona-2,4-dien-9-yl)cyclohexan-1-one | 79-88 |
| Reaction conditions: 2-tropylcyclohexanone (1 mmol), allene (1.5 mmol), Co(acac)₂(dppe) (0.10 mmol), Zn (0.3 mmol), ZnI₂ (0.20 mmol), DCE (3 mL), 60 °C, 20 h. |
Table 2: Cobalt(I)-Catalyzed [6π+2π] Cycloaddition of N-Carbocholesteroxyazepine with 1,2-Dienes nih.govacs.org
| Entry | 1,2-Diene | Product | Yield (%) |
| 1 | Octa-1,2-diene | Cholesteryl (E)-7-hexylidene-9-azabicyclo[4.2.1]nona-2,4-diene-9-carboxylate | 79-92 |
| 2 | 3,3-Dimethylbuta-1,2-diene | Cholesteryl (E)-7-(2,2-dimethylpropylidene)-9-azabicyclo[4.2.1]nona-2,4-diene-9-carboxylate | 79-92 |
| 3 | (Prop-1-en-2-yl)benzene | Cholesteryl (E)-7-benzylidene-9-azabicyclo[4.2.1]nona-2,4-diene-9-carboxylate | 79-92 |
| Reaction conditions: N-carbocholesteroxyazepine (1 mmol), 1,2-diene (1.5 mmol), Co(acac)₂(dppe) (0.10 mmol), Zn (0.3 mmol), ZnI₂ (0.20 mmol), DCE (3 mL), 60 °C, 20 h. |
Transition Metal-Catalyzed [6π+2π] Cycloadditions
Titanium-Catalyzed Systems
Titanium-catalyzed systems have been effectively employed in the synthesis of bicyclo[4.2.1]nona-2,4,7-trienes. Specifically, the [6π+2π]-cycloaddition of alkynes to 1-substituted 1,3,5-cycloheptatrienes has been achieved using a Ti(acac)₂Cl₂-Et₂AlCl catalytic system. nih.govgoogle.com This method has proven successful for the synthesis of various functionally substituted bicyclo[4.2.1]nona-2,4,7-trienes in high yields, ranging from 72% to 88%. acs.org The reaction accommodates a range of substituents on the cycloheptatriene (B165957) ring, including methyl, propyl, benzyl, and hydroxymethyl groups. nih.gov A key advantage of this catalytic system is its stability and efficiency, allowing the reaction to proceed under relatively mild conditions. google.com For instance, the synthesis of Si-containing bicyclo[4.2.1]nona-2,4,7-trienes has been accomplished by reacting Si-containing acetylenes with 1,3,5-cycloheptatriene in the presence of the Ti(acac)₂Cl₂-Et₂AlCl catalyst in benzene (B151609) at temperatures between 20-80°C. google.com
| Catalyst System | Reactants | Product | Yield (%) | Reference |
| Ti(acac)₂Cl₂-Et₂AlCl | 1-Substituted 1,3,5-cycloheptatrienes and alkynes | Bicyclo[4.2.1]nona-2,4,7-trienes | 72-88 | nih.govacs.org |
| Ti(acac)₂Cl₂-Et₂AlCl | Si-containing acetylenes and 1,3,5-cycloheptatriene | Si-containing bicyclo[4.2.1]nona-2,4,7-trienes | 49-86 | google.com |
Higher-Order Cycloaddition Methodologies
Higher-order cycloaddition reactions, particularly those promoted by transition metals, represent a powerful tool for the construction of complex cyclic systems like the bicyclo[4.2.1]nonane skeleton. acs.org These reactions involve the combination of π-systems with more than six electrons, enabling the rapid assembly of intricate molecular architectures. A notable example is the [6π+2π] cycloaddition, which has been extensively utilized in the synthesis of bicyclo[4.2.1]nona-2,4-dienes and trienes. acs.orgnih.gov Cobalt(I)-catalyzed systems, such as Co(acac)₂(dppe)/Zn/ZnI₂, have been particularly effective in promoting the cycloaddition of 2-tropylcyclohexanone with both allenes and alkynes. acs.orgnih.govnih.gov This methodology provides access to a diverse range of functionally substituted bicyclo[4.2.1]nonane derivatives in high yields, typically between 70% and 89%. acs.orgnih.govnih.gov
Stereoselective Synthesis of this compound Isomers (e.g., syn and anti differentiation)
The stereochemical control in the synthesis of this compound isomers, specifically the syn and anti diastereomers, is a critical aspect of their synthetic chemistry. The orientation of the hydroxyl group at the C9 position relative to the diene system significantly influences the molecule's properties and reactivity.
The synthesis of (E)-bicyclo[4.2.1]nona-2,4-dienes through the cobalt(I)-catalyzed [6π+2π] cycloaddition of 2-tropylcyclohexanone with allenes has been shown to produce a 1:1 mixture of syn- and anti-stereoisomers. nih.gov The structures of these isomers have been confirmed using modern spectral methods, including ¹H NMR spectroscopy. For example, the ¹H NMR spectrum of 2-{(E)-9-oxobicyclo[4.2.1]nona-2,4-dien-9-yl}cyclohexanone shows distinct signals for the protons of both the syn and anti isomers. nih.gov The NIST Chemistry WebBook also provides data on both syn- and anti-Bicyclo[4.2.1]nona-2,4-dien-9-ol, indicating their distinct nature. nist.gov
Synthetic Routes to Heteroatom-Containing Bicyclo[4.2.1]nonane Systems (e.g., 9-Azabicyclo[4.2.1]nonanes)
The introduction of heteroatoms into the bicyclo[4.2.1]nonane framework, particularly nitrogen to form 9-azabicyclo[4.2.1]nonanes, has garnered significant attention due to the prevalence of this scaffold in biologically active alkaloids like anatoxin-a and pinnamine. mdpi.comle.ac.uk
A prominent method for the synthesis of 9-azabicyclo[4.2.1]nonane derivatives is the transition metal-catalyzed cycloaddition of N-substituted azepines. mdpi.com Cobalt(I)-catalyzed [6π+2π] cycloaddition of N-carbocholesteroxyazepine with terminal alkynes, using a Co(acac)₂(dppe)/Zn/ZnI₂ three-component system, has been successfully employed to synthesize novel 9-azabicyclo[4.2.1]nona-2,4,7-trienes in high yields (79–95%). mdpi.comresearchgate.net This approach allows for the incorporation of a cholesterol fragment, potentially imparting interesting biological properties to the resulting molecules. researchgate.net
Other synthetic strategies include intramolecular 1,3-dipolar cycloadditions of sugar-derived ω-unsaturated nitrones to yield polyhydroxylated 9-oxa-1-azabicyclo[4.2.1]nonanes. smolecule.com Additionally, transannular cyclizations of functionalized eight-membered rings have been used to construct the bicyclo[4.2.1]nonane core. le.ac.uksmolecule.com
| Synthetic Method | Precursors | Product | Reference |
| Cobalt(I)-catalyzed [6π+2π] cycloaddition | N-Carbocholesteroxyazepine and terminal alkynes | 9-Azabicyclo[4.2.1]nona-2,4,7-trienes | mdpi.comresearchgate.net |
| Intramolecular 1,3-dipolar cycloaddition | Sugar-derived ω-unsaturated nitrones | Polyhydroxylated 9-oxa-1-azabicyclo[4.2.1]nonanes | smolecule.com |
| Transannular cyclization | Functionalized cyclooct-4-enylmethyl intermediates | Bicyclo[4.2.1]nonane scaffold | smolecule.com |
Functionalized Bicyclo[4.2.1]nona-2,4-dienes and Trienes Synthesis
The synthesis of functionalized bicyclo[4.2.1]nona-2,4-dienes and trienes is of considerable interest for developing new materials and potential therapeutic agents. acs.org A versatile and efficient method for achieving this is the cobalt(I)-catalyzed [6π+2π] cycloaddition of 2-tropylcyclohexanone with various alkynes and allenes. acs.orgnih.govdoaj.org This reaction, utilizing the Co(acac)₂(dppe)/Zn/ZnI₂ catalytic system, allows for the introduction of a wide array of functional groups into the bicyclic framework, with yields typically ranging from 70% to 89%. acs.orgnih.govnih.gov
The reaction of 2-tropylcyclohexanone with terminal alkynes bearing nitrile, ester, acetyl, phthalimide (B116566), or sulfide (B99878) functional groups leads to the formation of substituted bicyclo[4.2.1]nona-2,4,7-trienes. nih.gov Similarly, its reaction with terminal allenes yields substituted (E)-bicyclo[4.2.1]nona-2,4-dienes. nih.gov
Furthermore, the [6π+2π] cycloaddition of 1-benzoylcycloheptatriene with alkynes like hexyn-1 and 4-pentynenitrile, also catalyzed by the Co(acac)₂(dppe)/Zn/ZnI₂ system, provides access to functionally substituted bicyclo[4.2.1]nona-2,4,7-trienes in high yields (80-84%). sciforum.net The structures of these complex molecules are routinely confirmed by modern spectral techniques and X-ray diffraction analysis. acs.orgnih.gov
| Reactants | Catalyst System | Product | Yield (%) | Reference |
| 2-Tropylcyclohexanone and terminal allenes | Co(acac)₂(dppe)/Zn/ZnI₂ | (E)-Bicyclo[4.2.1]nona-2,4-dienes | 79-88 | nih.gov |
| 2-Tropylcyclohexanone and terminal alkynes | Co(acac)₂(dppe)/Zn/ZnI₂ | Bicyclo[4.2.1]nona-2,4,7-trienes | 70-89 | nih.gov |
| 1-Benzoylcycloheptatriene and alkynes | Co(acac)₂(dppe)/Zn/ZnI₂ | Bicyclo[4.2.1]nona-2,4,7-trienes | 80-84 | sciforum.net |
Reaction Mechanisms and Reactivity Studies of Bicyclo 4.2.1 Nona 2,4 Dien 9 Ol Systems
Pericyclic Reactions
Pericyclic reactions, which proceed through a cyclic transition state, are a key feature of the reactivity of bicyclo[4.2.1]nona-2,4-dien-9-ol systems. These concerted processes include Diels-Alder reactions and sigmatropic rearrangements, which have been the subject of theoretical and experimental investigations.
Diels-Alder Reactivity and Pathways
The bicyclo[4.2.1]nonane skeleton can be synthesized through various cycloaddition strategies. For instance, cobalt(I)-catalyzed [6π + 2π] cycloaddition of 1-benzoylcycloheptatriene with terminal alkynes yields substituted bicyclo[4.2.1]nona-2,4,7-trienes. mdpi.com Similarly, this catalytic system can be used with 2-tropylcyclohexanone and alkynes to produce functionally substituted bicyclo[4.2.1]nona-2,4,7-trienes. acs.org While these methods build the bicyclic framework, the inherent Diels-Alder reactivity of the this compound system itself is also of interest. The diene moiety within the seven-membered ring presents a site for potential [4+2] cycloadditions, although steric hindrance from the bicyclic structure can influence the reaction pathways and feasibility.
Sigmatropic Rearrangements (e.g., Degenerate Cope Rearrangement)
Sigmatropic rearrangements, particularly the Cope rearrangement, are prominent in related bicyclic systems. For example, the degenerate Cope rearrangement has been observed in 2,6-diphenylbarbaralane. acs.org While not a direct study of this compound, this highlights the potential for such rearrangements within similar frameworks.
Computational and experimental studies have explored the possibility of acs.orgresearchgate.net sigmatropic shifts in bicyclo[4.2.0]octa-2,4-diene systems. ugent.benih.gov These investigations have shown that the energy barriers for such shifts can be comparable to other rearrangements, suggesting that under appropriate conditions, sigmatropic shifts could be a viable reaction pathway for this compound as well.
Cationic Rearrangements and Solvolysis in this compound Systems
The study of cationic intermediates and their subsequent rearrangements provides significant insight into the electronic properties and reactivity of these bicyclic systems. The use of superacids allows for the direct observation and characterization of these transient species.
Protonation Site Selectivity and Mechanistic Investigations (e.g., with Superacids)
The protonation of bicyclic systems with superacids offers a direct method to study the resulting carbocations. In the case of the related syn-bicyclo[4.2.1]nona-2,4,7-trien-9-ol, treatment with fluorosulfuric acid in a sulfur dioxide-dichloromethane-d2 solution leads to protonation at specific carbon atoms. oup.com Direct NMR observation has unequivocally established that protonation occurs at C-2 (or C-5) and C-7 (or C-8). oup.com This selectivity is driven by the formation of the most stable carbocationic intermediates. The study of the 9-methoxy-9-bicyclo[4.2.1]nona-2,4-dienyl cation, generated in a mixture of fluorosulfuric acid and liquid sulfur dioxide, also provides insight into the behavior of such cations. tue.nl
Carbocationic Intermediates and Their Transformations
Once formed, carbocationic intermediates in the this compound system can undergo various transformations. For the protonated syn-bicyclo[4.2.1]nona-2,4,7-trien-9-ol, the initial carbocations can lead to the formation of a protonated dimeric ether and the 7-hydroxytricyclo[4.2.1.02,8]nona-3-en-5-yl cation. oup.com The 9-methoxy-9-bicyclo[4.2.1]nona-2,4-dienyl cation exhibits asymmetry, as indicated by its PMR and CMR spectral data, which suggests a restricted rotation around the C-O bond and considerable polarization of the C2-C3 double bond. tue.nl
Photochemical Transformations of Bicyclo[4.2.1]nona-2,4-dien-9-one and Related Systems
The photochemistry of the corresponding ketone, bicyclo[4.2.1]nona-2,4-dien-9-one, offers valuable insights into the excited-state behavior of this bicyclic system. Both direct and triplet-sensitized photolysis lead to distinct reaction pathways and products.
Direct photolysis of bicyclo[4.2.1]nona-2,4-dien-9-one results in decarbonylation to yield cyclooctatriene with a quantum yield of 0.66. researchgate.net Another product formed is an endo-cyclobutene derivative, with a quantum yield of 0.14. researchgate.net
In contrast, triplet-sensitized photolysis, using sensitizers such as acetone (B3395972) or benzophenone, leads to an oxa-di-π-methane rearrangement, forming dihydrobarbaralone. researchgate.net This rearrangement is a characteristic photochemical reaction for β,γ-unsaturated ketones and highlights the influence of the excited triplet state on the reaction outcome.
Interactive Data Table: Photochemical Reactions of Bicyclo[4.2.1]nona-2,4-dien-9-one
| Reaction Condition | Product(s) | Quantum Yield (Φ) |
| Direct Photolysis | Cyclooctatriene | 0.66 researchgate.net |
| Direct Photolysis | endo-Cyclobutene derivative | 0.14 researchgate.net |
| Triplet-Sensitized Photolysis | Dihydrobarbaralone | - |
Electrophilic and Nucleophilic Reactions of this compound
The presence of both a diene and an alcohol functionality in this compound allows for a range of electrophilic and nucleophilic reactions. The diene system is susceptible to electrophilic attack, while the hydroxyl group can act as a nucleophile or be converted into a good leaving group for nucleophilic substitution.
Electrophilic addition to the diene can proceed in several ways, with the regioselectivity and stereoselectivity being influenced by the bicyclic framework. Attack of an electrophile (E+) on one of the double bonds would lead to a carbocationic intermediate. This intermediate can then be trapped by a nucleophile (Nu-). The stereochemical outcome of such additions is often controlled by the steric hindrance imposed by the bicyclic structure, with attack typically occurring from the less hindered exo face.
The hydroxyl group can participate in nucleophilic reactions. For instance, it can be protonated under acidic conditions to form an oxonium ion, which is a good leaving group. Subsequent attack by a nucleophile can lead to substitution products. The stereochemistry of these substitution reactions would depend on the mechanism (SN1 or SN2) and the nature of the substrate and reaction conditions. Furthermore, the hydroxyl group can be converted to other leaving groups, such as tosylates or mesylates, to facilitate nucleophilic substitution.
Bridgehead Reactivity and Enolate Chemistry in Bicyclic Systems
The bridgehead positions in bicyclic systems like bicyclo[4.2.1]nonane exhibit unique reactivity due to the geometric constraints of the ring system. According to Bredt's rule, the formation of a double bond at a bridgehead position is unfavorable in small bicyclic systems due to the inability to achieve a planar geometry, which would introduce significant ring strain. nottingham.ac.uk This principle has profound implications for the reactivity at the bridgehead carbons and the formation of adjacent enolates.
While the direct formation of an enolate from this compound is not applicable, the chemistry of the corresponding ketone, bicyclo[4.2.1]nonan-9-one, provides a relevant context for understanding the reactivity of the bridgehead protons. The acidity of the bridgehead protons (α to the carbonyl group in the ketone) is influenced by the inductive effect of the carbonyl group. nottingham.ac.uk However, deprotonation to form a bridgehead enolate is challenging due to the anti-Bredt nature of the resulting species. nottingham.ac.uk The carbanion that would form upon deprotonation resides in an sp3-hybridized orbital that cannot achieve the necessary alignment for effective overlap with the π* orbital of the carbonyl group to form a stable enolate. nottingham.ac.uk
Despite these challenges, the generation of bridgehead enolates in various bridged bicyclic ketones has been achieved using strong, non-nucleophilic bases and subsequent trapping with electrophiles. nottingham.ac.uk For the bicyclo[4.2.1]nonan-9-one system, the generation of the bridgehead enolate and its subsequent reaction with electrophiles such as chlorotrimethylsilane have been studied. nottingham.ac.uk These studies demonstrate that while thermodynamically disfavored, the formation of bridgehead enolates is kinetically accessible under appropriate conditions.
| Bicyclic Ketone | Base | Electrophile | Product |
|---|---|---|---|
| Bicyclo[4.2.1]nonan-9-one | Lithium amide bases | Chlorotrimethylsilane | Bridgehead silylated ketone |
| (-)-Camphenilone | Chiral lithium amide bases | Chlorotrimethylsilane | Chiral bridgehead silane |
The study of bridgehead reactivity and enolate chemistry in these systems is crucial for the development of synthetic routes to functionalized and stereochemically complex molecules. The principles derived from the study of bicyclic ketones are directly applicable to understanding the potential reactivity of derivatives of this compound.
Spectroscopic and Structural Elucidation of Bicyclo 4.2.1 Nona 2,4 Dien 9 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of bicyclic compounds, providing detailed information about the chemical environment, connectivity, and stereochemical arrangement of atoms. For Bicyclo[4.2.1]nona-2,4-dien-9-ol, which can exist as syn and anti diastereomers, NMR is critical for assigning the correct configuration.
In these systems, the olefinic protons of the diene moiety are expected to appear in the downfield region (typically δ 5.5-6.5 ppm) due to the deshielding effect of the π-electrons. The bridgehead protons and the H9 proton would likely resonate in the range of δ 2.5-4.5 ppm. The remaining methylene protons would appear in the more upfield region of the spectrum. The coupling constants (J-values) between adjacent protons are invaluable for determining dihedral angles and thus the conformation of the seven- and five-membered rings.
Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| Olefinic (H2, H3, H4, H5) | 5.5 - 6.5 | Multiplet | Complex coupling patterns expected. |
| Bridgehead (H1, H6) | 2.8 - 3.5 | Multiplet | Chemical shift is sensitive to the syn/anti configuration. |
| H9 | 3.8 - 4.5 | Broad singlet or Triplet | Position depends on syn/anti configuration and coupling to bridgehead protons. |
| Methylene (H7, H8) | 1.5 - 2.5 | Multiplet | Complex overlapping signals. |
| OH | Variable | Singlet (broad) | Position is concentration and solvent dependent. |
Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments in a molecule. For this compound, nine distinct signals are expected. The olefinic carbons of the diene system would appear in the downfield region (δ 120-140 ppm). The carbon bearing the hydroxyl group (C9) would resonate in the range of δ 70-85 ppm. The bridgehead carbons (C1 and C6) and the methylene carbons (C7 and C8) would appear at higher fields. The specific chemical shifts, particularly for C1, C6, C7, and C8, are sensitive to the syn or anti orientation of the C9 hydroxyl group due to differing steric (gamma-gauche) effects.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| Olefinic (C2, C3, C4, C5) | 120 - 140 | Four distinct signals expected for the diene. |
| C9 | 70 - 85 | Chemical shift influenced by the electronegative oxygen atom. |
| Bridgehead (C1, C6) | 40 - 55 | Sensitive to the stereochemistry at C9. |
| Methylene (C7, C8) | 25 - 40 | May show differences between syn and anti isomers. |
To unambiguously assign the structure and stereochemistry of this compound, advanced 2D NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connectivity through the carbon skeleton. It would be used to connect the olefinic protons to the bridgehead protons and to identify the protons within the methylene bridges.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, enabling the definitive assignment of proton signals to their corresponding carbon atoms.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is paramount for determining the stereochemistry, particularly the syn or anti configuration of the hydroxyl group. For the syn-isomer, NOE correlations would be expected between the H9 proton and protons on the "underside" of the seven-membered ring (endo-protons at C7 and C8). Conversely, the anti-isomer would show NOEs between H9 and protons on the "topside" of the molecule. The flexibility of the seven-membered ring can lead to complex conformational equilibria, which can also be investigated using temperature-dependent NMR studies. quick.cz
The use of lanthanide shift reagents, such as Eu(fod)₃, has also been reported for assigning the configuration of related bicyclo[4.2.1]nonane derivatives. These reagents coordinate to the hydroxyl group and induce significant shifts in the ¹H NMR spectrum, with the magnitude of the shift being dependent on the distance of each proton from the hydroxyl group, thereby providing further structural information.
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray diffraction provides the most definitive structural information for a molecule in the solid state, including precise bond lengths, bond angles, and torsional angles. While a crystal structure for this compound itself is not publicly available, X-ray studies on related compounds, such as derivatives of 9-(bicyclo[4.2.1]nonan-9-ylidene)bicyclo[4.2.1]nonane, have been performed. These studies confirm the characteristic strained boat-chair conformation of the bicyclo[4.2.1]nonane skeleton.
For this compound, a crystallographic analysis would unambiguously determine the syn or anti configuration of the alcohol. Furthermore, it would reveal the precise conformation of the seven-membered cycloheptadiene ring and the five-membered cyclopentene ring, providing valuable data to correlate with the solution-phase conformations inferred from NMR studies. Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the hydroxyl group, would also be elucidated.
Chiroptical Spectroscopy (e.g., Circular Dichroism, Circular Polarization of Luminescence) for Enantiomeric Characterization
This compound is a chiral molecule and can exist as a pair of enantiomers for both the syn and anti diastereomers. Chiroptical techniques are essential for characterizing these enantiomers.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. The electronic transitions of the diene chromophore in the bicyclic system are sensitive to the chiral environment. The sign and magnitude of the Cotton effects in the CD spectrum are directly related to the absolute configuration of the molecule. Theoretical calculations, often at the density functional theory (DFT) level, are typically used in conjunction with experimental CD spectra to assign the absolute configuration of chiral bicyclic ketones and related systems. While specific CD data for the title compound is scarce, studies on other chiral bicyclic systems, such as bicyclo[3.3.1]nonanediones, demonstrate the utility of this technique in assigning absolute configuration. rsc.org
Circularly Polarized Luminescence (CPL) is the emission analogue of CD and can provide information about the stereochemistry of the molecule in its excited state. While less common than CD, CPL could potentially be used to study fluorescent derivatives of this compound.
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
For this compound, the IR spectrum would be expected to show the following key absorption bands:
A strong, broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. The broadness is due to hydrogen bonding.
Absorptions around 3000-3100 cm⁻¹ due to the C-H stretching of the sp²-hybridized carbons of the diene.
Absorptions just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹) corresponding to the C-H stretching of the sp³-hybridized carbons of the bicyclic frame.
One or more medium-intensity bands in the 1600-1680 cm⁻¹ region due to the C=C stretching vibrations of the conjugated diene system.
A strong C-O stretching vibration in the fingerprint region, typically between 1000-1260 cm⁻¹.
While a specific spectrum for this compound is not available, the vapor phase IR spectrum of the related saturated compound, Bicyclo[4.2.1]nonan-1-ol, has been recorded, confirming the presence of the characteristic O-H and C-H stretching vibrations for the bicyclic alcohol framework. nih.gov
Computational and Theoretical Investigations of Bicyclo 4.2.1 Nona 2,4 Dien 9 Ol
Quantum Chemical Calculations for Mechanistic Insights and Reaction Energetics
Quantum chemical calculations are a powerful tool for understanding the electronic structure and behavior of molecules like bicyclo[4.2.1]nona-2,4-dien-9-ol. Semi-empirical methods, such as AM1, have been employed to investigate the structural and conformational properties of related derivatives. tue.nl These calculations help elucidate the mechanisms of reactions, such as photochemical rearrangements. For instance, theoretical studies on similar systems suggest that electronic excitation can lead to a twisted ene moiety accompanied by significant charge separation, which dictates the subsequent reaction pathway. tue.nl
Computational methods are also used to determine key energetic properties. Properties such as ideal gas heat capacity, standard Gibbs free energy of formation, and enthalpy of formation can be calculated to provide a thermodynamic profile of the molecule. chemeo.com Furthermore, these calculations can predict ionization energies, which relate to the energy required to remove an electron. chemeo.comnist.gov This data is crucial for understanding the molecule's behavior in mass spectrometry and its potential for participating in electron transfer processes.
Table 1: Computed Properties of this compound
This table presents properties computed by various chemical software and databases.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₂O | PubChem nih.gov |
| Molecular Weight | 136.19 g/mol | PubChem nih.gov |
| Exact Mass | 136.088815002 Da | PubChem nih.gov |
| XLogP3 | 1.6 | PubChem nih.gov |
| Topological Polar Surface Area | 20.2 Ų | PubChem nih.gov |
| Complexity | 161 | PubChem nih.gov |
Conformational Analysis and Energy Minima Studies
The bicyclo[4.2.1]nonane framework is composed of fused seven- and five-membered rings, making it a conformationally complex system. Theoretical models are essential for exploring the potential shapes, or conformers, the molecule can adopt. Conformational analysis aims to identify the different spatial arrangements of the atoms (rotamers) and determine their relative energies. wikipedia.org The most stable conformers correspond to local energy minima on the potential energy surface.
Bicyclic systems like this are excellent models for studying conformational equilibria. vu.lt The bicyclo[4.2.1]nonane skeleton can adopt several conformations, analogous to the chair and boat forms of cyclohexane, though the fusion of the rings introduces significant strain and distortion. vu.lt The orientation of the hydroxyl group at the C9 position can be either syn (towards the diene) or anti (away from the diene), leading to two distinct diastereomers, each with its own set of possible conformations. nih.gov
Computational studies, including semi-empirical AM1 calculations, have been used to investigate these conformational properties. tue.nl By calculating the energy of various geometries, researchers can identify the lowest energy (most stable) conformers and the energy barriers between them. This information is critical for understanding how the molecule's shape influences its physical properties and reactivity. For many reactions, the outcome is highly dependent on the conformation of the reactant, with the dominant product sometimes arising from a less abundant but more reactive conformer. wikipedia.org
Studies of Strained Bonds and Electronic Interactions (e.g., Non-bonded n/π interactions)
The rigid structure of this compound forces specific spatial relationships between its functional groups, leading to notable electronic interactions. A key interaction in the syn-isomer is the non-bonded interaction between the lone pair of electrons (n) on the hydroxyl oxygen and the π-electron system of the conjugated diene. This is a form of intramolecular hydrogen bonding where the hydroxyl group acts as the donor and the diene's π-cloud acts as the acceptor. nist.gov
Photoelectron spectroscopy has provided experimental evidence for this n/π interaction. The vertical ionization energy for syn-bicyclo[4.2.1]nona-2,4-dien-9-ol was determined to be 8.62 ± 0.02 eV. nist.gov This value, when compared to related molecules lacking this interaction, gives a quantitative measure of the electronic stabilization provided by the intramolecular hydrogen bond.
The electronic environment of the C9 position is also influenced by homoconjugation. In the precursor molecule, bicyclo[4.2.1]nona-2,4-dien-9-one, the π-molecular orbital of the carbonyl group interacts through space with the butadiene moiety. tue.nl This interaction affects the electron distribution in the dienone and consequently influences the stereochemical outcome of reactions at the carbonyl group, such as the exclusive formation of the endo (or syn) alcohol upon reduction or Grignard addition. tue.nl This pre-existing electronic communication sets the stage for the n/π interactions observed in the final alcohol product.
Modeling of Reaction Pathways and Transition States
Modeling reaction pathways involves mapping the energetic and structural changes as reactants are converted into products. This process requires the characterization of stable intermediates and, crucially, the high-energy transition states that connect them. For this compound and its derivatives, computational modeling provides a window into these fleeting structures.
Theoretical studies of photochemical reactions involving similar allylic alcohols have modeled the reaction pathway in detail. tue.nl These models suggest that upon electronic excitation, the molecule proceeds through a transition state best described as a 90° twisted ene moiety. tue.nl This twisted geometry is accompanied by a separation of charge, creating a polarized intermediate that dictates the subsequent bond-forming or bond-breaking steps. tue.nl
In related bicyclic systems, theoretical models have been used to understand the stereoselectivity of reactions. For example, computations on the reduction of bicyclic ketones suggest that electronic effects, such as antiperiplanar interactions with the carbonyl π-orbital, can be more important than steric or torsional effects in controlling the direction of nucleophilic attack. scispace.com These models of transition states are essential for explaining why a particular stereoisomer is formed preferentially, a concept central to modern organic synthesis.
Table 2: Experimental and Theoretical Energetic Data for this compound Isomers
This table highlights key energetic data obtained from experimental measurements and theoretical calculations.
| Parameter | Isomer | Value | Method | Source |
|---|---|---|---|---|
| Ionization Energy (IE) | syn- | 8.62 ± 0.02 eV | Photoelectron Spectroscopy (Experimental) | NIST WebBook nist.gov |
| Ideal Gas Heat Capacity (Cp,gas) | anti- | Not specified | Calculation (Theoretical) | Cheméo chemeo.com |
| Enthalpy of Formation (ΔfH°gas) | anti- | Not specified | Calculation (Theoretical) | Cheméo chemeo.com |
Derivatives and Analogues of Bicyclo 4.2.1 Nona 2,4 Dien 9 Ol and Their Chemical Significance
Synthesis and Reactivity of Substituted Bicyclo[4.2.1]nona-2,4-dien-9-ol Derivatives
The synthesis of substituted this compound derivatives and their corresponding triene counterparts has been a subject of extensive research, with cobalt-catalyzed [6π + 2π] cycloaddition reactions emerging as a powerful tool. acs.orgnih.govnih.gov This methodology allows for the efficient construction of the bicyclo[4.2.1]nonane skeleton with a wide range of functional groups.
One notable approach involves the cycloaddition of 2-tropylcyclohexanone with various allenes and alkynes. acs.orgnih.govnih.gov Utilizing a three-component catalytic system comprising Co(acac)₂(dppe), Zn, and ZnI₂, researchers have successfully synthesized previously unknown functionally substituted bicyclo[4.2.1]nona-2,4-dienes and bicyclo[4.2.1]nona-2,4,7-trienes in high yields, typically ranging from 70% to 89%. acs.orgnih.govnih.gov These reactions have been shown to be effective with terminal allenes and alkynes bearing diverse functional groups such as nitrile, ester, acetyl, and phthalimide (B116566) moieties. acs.orgnih.gov The resulting products are often obtained as a mixture of syn- and anti-stereoisomers. acs.orgnih.gov
For instance, the reaction of 2-tropylcyclohexanone with 1-heptyne (B1330384) yields 2-{7-[(E)-Heptylidene]bicyclo[4.2.1]nona-2,4-dien-9-yl}cyclohexanone with an 88% yield. acs.org Similarly, cycloaddition with terminal alkynes like 1-hexyne (B1330390) affords 2-(7-butylbicyclo[4.2.1]nona-2,4,7-trien-9-yl)cyclohexanone in 89% yield. nih.gov
The reactivity of these substituted bicyclo[4.2.1]nonane derivatives is of significant interest, particularly in the context of medicinal chemistry. Several synthesized bicyclo[4.2.1]nona-2,4,7-trienes have demonstrated notable cytotoxic effects against various tumor cell lines, including Jurkat, K562, and U937. acs.orgnih.govmdpi.com For example, bicyclo[4.2.1]nona-2,4,7-trienes with butyl and cyclopropyl (B3062369) substituents have shown high cytotoxic activity. nih.gov This highlights the potential of these compounds as precursors for the development of novel antitumor agents. acs.orgnih.govmdpi.com
The thermal decomposition of the sodium salt of (2,4,6-cycloheptatrien-1-yl)acetaldehyde tosylhydrazone derivatives has also been explored as a route to 9-substituted bicyclo[4.2.1]nona-2,4,7-trienes. oup.com Furthermore, the synthesis of bicyclo[4.2.1]nona-2,4,7-trien-9-one provides a key intermediate for accessing various 9-substituted derivatives. acs.org
Table 1: Examples of Synthesized Substituted Bicyclo[4.2.1]nona-2,4-dienes and -trienes
| Starting Material 1 | Starting Material 2 | Product | Yield (%) |
| 2-Tropylcyclohexanone | 1-Heptyne | 2-{7-[(E)-Heptylidene]bicyclo[4.2.1]nona-2,4-dien-9-yl}cyclohexanone | 88 |
| 2-Tropylcyclohexanone | 1-Hexyne | 2-(7-Butylbicyclo[4.2.1]nona-2,4,7-trien-9-yl)cyclohexanone | 89 |
| 2-Tropylcyclohexanone | Phenylacetylene | 2-(7-Phenylbicyclo[4.2.1]nona-2,4,7-trien-9-yl)cyclohexanone | 85 |
| 1-Benzoylcycloheptatriene | 1-Hexyne | Phenyl(7-butylbicyclo[4.2.1]nona-2,4,7-trien-9-yl)methanone | 84 (total) |
| 1-Benzoylcycloheptatriene | 4-Pentynenitrile | 3-(9-Benzoylbicyclo[4.2.1]nona-2,4,7-trien-7-yl)propanenitrile | 80 (total) |
Heterocyclic Analogues of the Bicyclo[4.2.1]nonane Skeleton (e.g., Azabicyclo[4.2.1]nonanes)
Heterocyclic analogues of the bicyclo[4.2.1]nonane skeleton, particularly those containing nitrogen, have attracted considerable attention due to their presence in a variety of biologically active natural products and synthetic compounds. mdpi.comresearchgate.net The 9-azabicyclo[4.2.1]nonane core, for instance, is a key structural motif in alkaloids like anatoxin-a. mdpi.comle.ac.uk
A prevalent method for constructing the 9-azabicyclo[4.2.1]nonane framework is through the cycloaddition reactions of N-substituted azepines. mdpi.comresearchgate.net Cobalt(I)-catalyzed [6π + 2π] cycloaddition of N-carbocholesteroxyazepine with terminal alkynes has been successfully employed to synthesize novel, functionally substituted 9-azabicyclo[4.2.1]nona-2,4,7-trienes in high yields (79–95%). mdpi.comresearchgate.net This approach allows for the covalent attachment of a cholesterol moiety, highlighting the potential for creating hybrid molecules with unique properties. mdpi.comresearchgate.net
Other synthetic strategies for azabicyclo[4.2.1]nonanes have also been developed. For example, a series of 6-aryl-2-azabicyclo[4.2.1]nonanes were synthesized through a sequence involving the alkylation of a 2-arylcyclopentanone, followed by ring closure and reduction. nih.gov Some of these derivatives exhibited antinociceptive activity comparable to codeine. nih.gov Another approach involves a Lewis acid-promoted reaction between 1-methoxycarbonyl-2,5-dimethoxypyrrolidine and a diene to form the 9-azabicyclo[4.2.1]nonane skeleton in a single step. oup.com
The substitution of the piperazine (B1678402) moiety in certain pharmacologically active compounds with the more rigid 3,9-diazabicyclo[4.2.1]nonane has also been explored to investigate the structure-activity relationship of dopamine (B1211576) transporter (DAT) inhibitors. nih.gov Furthermore, bicyclic sultams featuring a 1-aza-9-thiabicyclo[4.2.1]nonane skeleton have been prepared, although this specific derivative required a stepwise dialkylation approach. researchgate.net
Table 2: Examples of Heterocyclic Analogues of the Bicyclo[4.2.1]nonane Skeleton
| Heterocyclic Analogue | Synthetic Method | Precursors | Significance |
| 9-Azabicyclo[4.2.1]nona-2,4,7-trienes | Cobalt(I)-catalyzed [6π + 2π] cycloaddition | N-Carbocholesteroxyazepine, terminal alkynes | Potential for novel biologically active compounds, covalent linkage to cholesterol. mdpi.comresearchgate.net |
| 6-Aryl-2-azabicyclo[4.2.1]nonanes | Alkylation, ring closure, reduction | 2-Arylcyclopentanone, aminoalkyl substituent | Antinociceptive activity. nih.gov |
| 9-Azabicyclo[4.2.1]nonane skeleton | Lewis acid promoted reaction | 1-Methoxycarbonyl-2,5-dimethoxypyrrolidine, 1-ethoxy-1-trimethylsiloxy-1,4-pentadiene | One-step formation of the core structure. oup.com |
| 3,9-Diazabicyclo[4.2.1]nonane derivatives | Substitution of homopiperazine | - | Investigation of dopamine transporter inhibitors. nih.gov |
| 1-Aza-9-thiabicyclo[4.2.1]nonane derivative | Stepwise dialkylation | Monocyclic sultam | Exploration of novel bicyclic sultams. researchgate.net |
Bridgehead Functionalized Bicyclo[4.2.1]nonane Derivatives
Functionalization at the bridgehead positions of the bicyclo[4.2.1]nonane system presents unique synthetic challenges and opportunities due to the steric hindrance and geometry of these carbons. Nevertheless, the synthesis of bridgehead-substituted derivatives has been achieved and has led to compounds with interesting biological activities.
One significant area of research has been the development of bridgehead-substituted bicyclo[4.2.1]nonanes as potent inhibitors of γ-secretase, an enzyme implicated in Alzheimer's disease. nih.gov Sulfonamide derivatives with substitution at the bridgehead have been synthesized and their structure-activity relationships (SARs) explored. nih.gov
The synthesis of 1-bromobicyclo[4.2.1]nonane represents a key bridgehead-functionalized intermediate. vulcanchem.com This compound is typically prepared through the electrophilic bromination of the parent bicyclo[4.2.1]nonane using reagents like bromine (Br₂) or N-bromosuccinimide (NBS). vulcanchem.com The bromine atom at the C1 position introduces significant steric hindrance and polarizability, influencing the molecule's reactivity and making it a valuable precursor for further synthetic transformations. vulcanchem.com
Chiral Derivatives and their Applications in Asymmetric Synthesis
The development of enantioselective methods for the synthesis of chiral bicyclo[4.2.1]nonane derivatives is crucial for accessing optically pure compounds for applications in asymmetric catalysis and as chiral building blocks.
A notable advancement in this area is the rhodium-catalyzed enantioselective synthesis of chiral bicyclo[4.2.1]nonane skeletons. snnu.edu.cn This strategy represents a scarce but valuable approach to obtaining these chiral scaffolds via transition metal asymmetric catalysis. The optimal conditions for this transformation have been identified as using a [Rh(cod)OH]₂ catalyst with (R)-DTBM-SegPhos as the chiral ligand. snnu.edu.cn This method has been successfully applied to generate enantioenriched 3-azabicyclo[4.2.1]nonanes. snnu.edu.cn
The resulting chiral bicyclo[4.2.1]nonane derivatives have potential applications in further synthetic transformations. For instance, a synthesized chiral bicyclo[4.2.1] scaffold was transformed into a synthetically useful brominated 3-azabicyclo[3.2.1]octan-6-one skeleton via an NBS-induced semi-pinacol rearrangement, demonstrating the utility of these chiral building blocks. snnu.edu.cn
Advanced Applications and Future Research Directions in Bicyclo 4.2.1 Nona 2,4 Dien 9 Ol Chemistry
The unique strained structure and functionality of bicyclo[4.2.1]nona-2,4-dien-9-ol and its derivatives have positioned them as valuable compounds in advanced chemical research. Their rigid, three-dimensional framework serves as a versatile starting point for the construction of complex molecular architectures and materials with novel properties. This section explores the expanding applications of these bicyclic systems, from their role as key intermediates in total synthesis to their potential in materials science and catalysis.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Bicyclo[4.2.1]nona-2,4-dien-9-ol, and how do reaction conditions influence yields?
- Methodological Answer : The compound can be synthesized via cobalt-mediated [6+2] cycloaddition of cycloheptatriene derivatives with allenes, as demonstrated in transition-metal-catalyzed reactions . Reaction temperature, solvent polarity, and catalyst loading (e.g., Co(I) complexes) critically affect regioselectivity and yield. Post-synthesis purification often involves column chromatography with gradients of ethyl acetate/hexane, followed by characterization via / NMR and high-resolution mass spectrometry (HRMS) .
Q. How can researchers confirm the structural integrity of this compound, especially its bicyclic framework and stereochemistry?
- Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation. For less crystalline samples, 2D NMR techniques (e.g., COSY, NOESY) can resolve coupling patterns and spatial proximities. Comparative analysis with structurally related bicyclic compounds (e.g., Bicyclo[4.2.1]nonan-9-one, CAS 14252-11-0) is advised to validate spectral assignments .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in radical-mediated transformations?
- Methodological Answer : The strained bicyclic framework predisposes the compound to radical-initiated ring-opening or rearrangement. For example, reductions with K/THF may generate radical intermediates, though ESR signals might be absent due to rapid recombination (as seen in analogous systems) . Computational studies (DFT) can model transition states and predict regioselectivity in such reactions .
Q. How can researchers resolve contradictions in experimental data, such as unexpected byproducts in cycloaddition reactions involving this compound?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses . For example, if competing [4+2] vs. [6+2] cycloadditions occur, vary steric/electronic conditions (e.g., substituents on allenes) and monitor outcomes via GC-MS or HPLC. Contradictions may arise from hidden variables like trace moisture; thus, rigorous drying of reagents/solvents is critical .
Q. What computational strategies are effective for predicting the physicochemical properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict bond angles, strain energy, and electrostatic potential surfaces. Compare results with experimental data (e.g., X-ray bond lengths) to validate models. Software like Gaussian or ORCA is recommended, with solvent effects modeled using PCM .
Data Analysis and Experimental Design
Q. How should researchers design experiments to study the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Use accelerated stability testing: incubate the compound in buffers (pH 1–13) at 25–60°C, and monitor degradation via LC-MS. Kinetic modeling (Arrhenius equation) can extrapolate shelf life. Include controls like Bicyclo[4.2.1]nonan-9-one to assess structural influences on stability .
Q. What advanced spectroscopic techniques are suitable for tracking reactive intermediates in this compound reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
